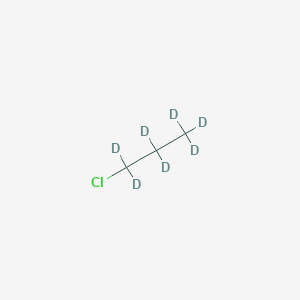

![molecular formula C8H17NO B1427223 [3-Methyl-1-(methylamino)cyclopentyl]methanol CAS No. 1339535-21-5](/img/structure/B1427223.png)

[3-Methyl-1-(methylamino)cyclopentyl]methanol

Overview

Description

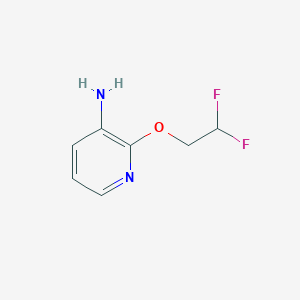

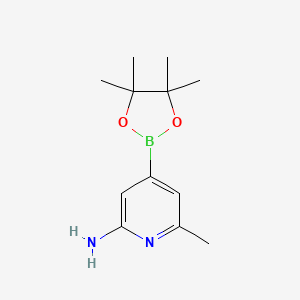

“[3-Methyl-1-(methylamino)cyclopentyl]methanol” is a chemical compound with the CAS Number: 1339535-21-5 . It has a molecular weight of 143.23 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “[3-Methyl-1-(methylamino)cyclopentyl]methanol” consists of 8 Carbon atoms, 17 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains a total of 27 bonds, including 10 non-Hydrogen bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Physical And Chemical Properties Analysis

“[3-Methyl-1-(methylamino)cyclopentyl]methanol” is a powder that is stored at room temperature .

Scientific Research Applications

Methanol as a Building Block in Chemical Synthesis

Methanol is recognized as a fundamental component in chemical synthesis. Its role as a C1 synthon and a hydrogen source makes it integral in various organic synthesis processes. For instance, it has been employed in the clean and cost-effective N-methylation of amines, utilizing RuCl3.xH2O as a ligand-free catalyst. This process is advantageous due to its tolerance to a range of amines, leading to moderate to excellent yields of N-methylated products, and is applicable even in late-stage functionalization of pharmaceutical agents such as venlafaxine and imipramine (Sarki et al., 2021). Methanol's versatility is also evident in the selective N-Formylation and N-Methylation of amines, showcasing its sustainability and efficiency in C1 functionalization of primary amines (Choi & Hong, 2018). Furthermore, its use as a C1 building block in the β-C(sp3)-methylation of primary alcohols underscores its potential in forming carbon-carbon bonds, highlighting the broad scope and good yield of this process (Polidano et al., 2019).

Methanol in Catalysis and Synthesis

The utility of methanol extends to the field of catalysis, where its application in methylation reactions has been rigorously studied. For instance, it has been used as a methylation agent for phenol on a Cu1−xCoxFe2O4 ferrospinel system, yielding significant phenol conversion and product formation (Mathew et al., 2002). Additionally, its role in the chemoselective transfer hydrogenation of α,β-unsaturated ketones with a cyclometalated rhodium complex highlights the feasibility of methanol as a safe and economic hydrogen source in reduction reactions (Aboo et al., 2019).

Methanol in Biotechnology and Bioengineering

In biotechnology, methanol's significance is evident in its role as a building block. The engineering of bacteria for the conversion of methanol into useful products, such as single-cell protein and other fine and bulk chemicals, underscores its potential as an alternative carbon source in bioprocess technology. Advances in the genetic engineering of methylotrophic bacteria have expanded the possibilities for developing economically competitive bioprocesses based on methanol, illustrating its vital role in sustainable production technologies (Schrader et al., 2009). Furthermore, the successful engineering of E. coli for the utilization of methanol and the biological conversion of methanol into specialty chemicals such as flavanone naringenin, highlights the innovative applications of methanol in metabolic engineering and industrial biotechnology (Whitaker et al., 2017).

Safety And Hazards

The safety information for “[3-Methyl-1-(methylamino)cyclopentyl]methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

[3-methyl-1-(methylamino)cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-10)9-2/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVIEJUDHDGMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Methyl-1-(methylamino)cyclopentyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)

![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)